
1-Butanone, 1,1'-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thioxanthene core and diethylamino groups, making it a subject of interest in both chemical and biological research.
Vorbereitungsmethoden
The synthesis of 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of thioxanthene derivatives with diethylamino butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Analyse Chemischer Reaktionen
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride can be compared with other thioxanthene derivatives and diethylamino compounds. Similar compounds include:
- 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-chloro-)
- 1,1’-(9H-Thioxanthene-2,7-diyl)bis[4-(1-piperidinyl)-1-butanone] These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride .
Eigenschaften
CAS-Nummer |
37771-04-3 |
|---|---|
Molekularformel |
C29H42Cl2N2O2S |
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
[4-[7-[4-(diethylazaniumyl)butanoyl]-9H-thioxanthen-2-yl]-4-oxobutyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C29H40N2O2S.2ClH/c1-5-30(6-2)17-9-11-26(32)22-13-15-28-24(19-22)21-25-20-23(14-16-29(25)34-28)27(33)12-10-18-31(7-3)8-4;;/h13-16,19-20H,5-12,17-18,21H2,1-4H3;2*1H |
InChI-Schlüssel |
PVEPXSMPEVCRLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCCC(=O)C1=CC2=C(C=C1)SC3=C(C2)C=C(C=C3)C(=O)CCC[NH+](CC)CC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
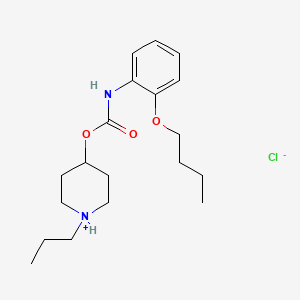
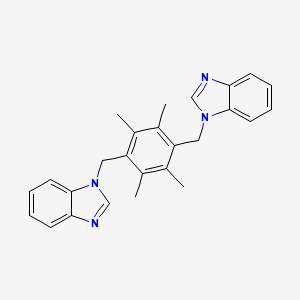
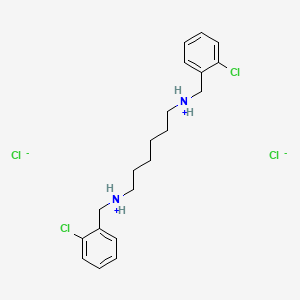
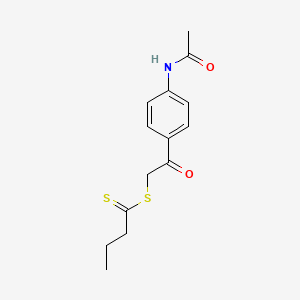
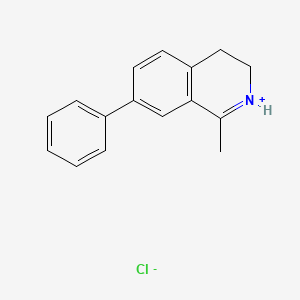

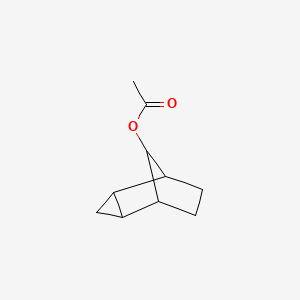
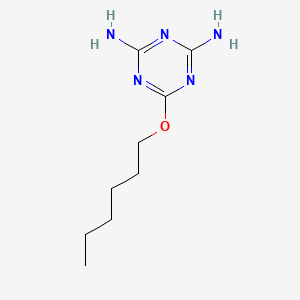
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)

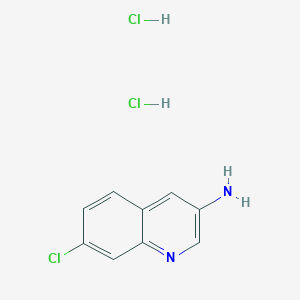
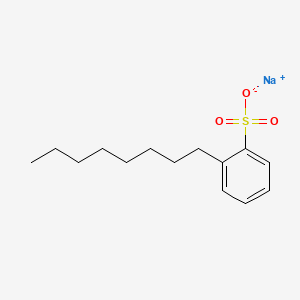
![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
